5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H10ClN |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole |
InChI |
InChI=1S/C10H10ClN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-5,7,12H,2,6H2 |
InChI Key |
UTBXOBBRFIWXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 3 Chlorophenyl 2,3 Dihydro 1h Pyrrole and Its Analogues
Strategies for Constructing the 2,3-Dihydro-1H-pyrrole Ring System
The construction of the 2,3-dihydro-1H-pyrrole core can be achieved through various synthetic strategies, including cycloaddition reactions, intramolecular cyclizations, cascade reactions, and transition metal-catalyzed approaches. These methods offer diverse pathways to access this important heterocyclic scaffold.
Cycloaddition Reactions in Dihydropyrrole Synthesis
Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for the stereoselective synthesis of five-membered rings like the 2,3-dihydro-1H-pyrrole system.
The [3+2] cycloaddition of azomethine ylides with alkenes is a highly versatile and atom-economical method for constructing the pyrrolidine (B122466) skeleton, which can be a precursor to 2,3-dihydropyrroles or can be directly formed. msu.edu Azomethine ylides are transient 1,3-dipoles that can be generated in situ through various methods, including the thermal or photochemical ring-opening of aziridines, the deprotonation of iminium salts, or the reaction of α-amino acids with carbonyl compounds. msu.edu
The reaction of an azomethine ylide with an electron-deficient alkene typically proceeds with high regioselectivity and stereoselectivity, yielding highly substituted pyrrolidines. rsc.org Subsequent oxidation or elimination reactions can then lead to the desired 2,3-dihydropyrrole ring. For the synthesis of 5-aryl-2,3-dihydropyrroles, an azomethine ylide can be reacted with a suitable styrenyl dipolarophile. The regioselectivity of this reaction is crucial for obtaining the desired 5-substituted product.
A general representation of this approach is depicted below:
General Scheme for [3+2] Cycloaddition of Azomethine Ylides
| Reactant A (Azomethine Ylide Precursor) | Reactant B (Dipolarophile) | Product |
| Imine of an α-amino ester | Electron-deficient alkene | Highly substituted pyrrolidine |
| Aziridine | Alkene | Pyrrolidine |
Intramolecular cyclization of iminium ions represents another effective strategy for the synthesis of the 2,3-dihydro-1H-pyrrole ring. This method involves the generation of an iminium ion from a suitable precursor, which then undergoes an intramolecular nucleophilic attack by a tethered π-system, such as an alkene or an alkyne, to form the five-membered ring.
One notable example is the Vilsmeier cyclization, where an azide (B81097) functionality can be attacked by an in situ generated iminium species, leading to the formation of nitrogen heterocycles. nih.gov While this specific example leads to oxazoles, the underlying principle of intramolecular cyclization involving an iminium species can be adapted for the synthesis of dihydropyrroles. For instance, a substrate containing a suitably positioned alkene and an iminium ion precursor can be induced to cyclize under acidic or Lewis acidic conditions. The electrophilicity of the iminium ion drives the cyclization, and the regioselectivity is determined by the length and nature of the tether connecting the reacting moieties.
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. The cascade cyclization of allenyl azides is a powerful method for the construction of nitrogen-containing heterocycles. nih.gov This reaction is initiated by a [3+2] dipolar cycloaddition of the azide moiety onto the allene, forming a triazoline intermediate. nih.gov This intermediate readily loses dinitrogen to generate a diradical species, which then undergoes further cyclization to yield the final product. nih.govnih.gov
The regioselectivity of the initial cycloaddition and the subsequent radical cyclization are key factors in determining the structure of the final product. nih.gov This methodology has been shown to be effective for the synthesis of polycyclic systems containing imine functionalities, which are structurally related to 2,3-dihydropyrroles. nih.gov The reaction proceeds under thermal conditions and has been studied both experimentally and computationally to understand its mechanism and selectivity. nih.govnih.gov
Key Steps in the Cascade Cyclization of Allenyl Azides nih.govnih.gov
| Step | Description |
| 1 | [3+2] Dipolar cycloaddition of the azide to the allene. |
| 2 | Extrusion of dinitrogen from the resulting triazoline. |
| 3 | Formation of a diradical intermediate. |
| 4 | Intramolecular cyclization of the diradical. |
Transition Metal-Catalyzed Approaches
Transition metal catalysis has revolutionized organic synthesis, and the construction of the 2,3-dihydro-1H-pyrrole ring is no exception. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.
Palladium-catalyzed cyclizations of oxime esters with alkenes provide a robust and versatile entry into chiral 2,3-dihydropyrroles. acs.orgacs.orgorganic-chemistry.org This methodology involves the oxidative addition of a Pd(0) catalyst into the N-O bond of an oxime ester to generate a palladated imine intermediate. acs.orgorganic-chemistry.org This intermediate then undergoes a Heck-like intramolecular cyclization with a pendant alkene. acs.org The outcome of the reaction, either a dihydropyrrole or a pyrrole (B145914), can be controlled by the choice of substrate and, crucially, the phosphine (B1218219) ligand on the palladium catalyst. acs.orgorganic-chemistry.org
Electron-deficient triarylphosphine ligands, such as P(3,5-(CF₃)₂C₆H₃)₃, have been shown to favor the formation of chiral dihydropyrroles by promoting selective β-hydride elimination. organic-chemistry.org This method exhibits broad substrate tolerance, allowing for the synthesis of a variety of substituted dihydropyrroles in good yields and with high selectivity. organic-chemistry.org For the synthesis of 5-aryl-2,3-dihydropyrroles, an oxime ester with a tethered styrenyl group can be employed. The aryl group can influence the efficiency and selectivity of the cyclization. acs.org
Typical Conditions for Palladium-Catalyzed Cyclization of Oxime Esters acs.orgorganic-chemistry.org
| Component | Example | Purpose |
| Palladium Precursor | Pd₂(dba)₃ | Source of Pd(0) catalyst |
| Ligand | P(3,5-(CF₃)₂C₆H₃)₃ | Controls selectivity and efficiency |
| Base | Na₂CO₃ | Neutralizes acid formed during the reaction |
| Solvent | Toluene or Dioxane | Reaction medium |
| Temperature | 80-110 °C | To promote the reaction |
Other Metal-Mediated Transformations
Various transition metals catalyze the formation of the 2,3-dihydropyrrole ring system through different mechanisms. These methods offer efficient routes to functionalized dihydropyrroles from readily available starting materials.
Rhodium(I) catalysts, particularly those with small bite-angle diphosphine ligands, have been shown to be effective in the hydroacylation of allylic amines. This reaction, followed by an in-situ dehydrative cyclization, provides a direct route to functionalized dihydropyrroles.
Gold and palladium catalysts are also utilized in the hydroamination of 3-butynamine derivatives, leading to 2,3-dihydropyrroles via a 5-endo-dig cyclization. researchgate.net Microwave-assisted heating can significantly enhance the reaction rate and yield. researchgate.net
Copper-catalyzed cyclization of γ,δ-unsaturated ketone O-methoxycarbonyloximes is another effective method for preparing 2,3-dihydropyrrole derivatives.
| Catalyst | Starting Material | Product | Yield (%) | Reference |
| Rh(I) with diphosphine ligand | Allylic amine and aldehyde | Functionalized dihydropyrrole | - | |
| PdCl2 or AuCl | 3-Butynamine derivative | 2,3-Dihydropyrrole | up to 92 | researchgate.net |
| Copper catalyst | γ,δ-Unsaturated ketone O-methoxycarbonyloxime | 2-Bromomethyl-3,4-dihydro-2H-pyrrole | - |
Multicomponent Reactions (MCRs) for Polyfunctionalized Dihydropyrroles
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.com These reactions are atom-economical and offer a rapid route to molecular diversity.
The synthesis of highly functionalized 2,3-dihydropyrroles can be achieved through catalyst-free, one-pot three-component reactions. rsc.orgresearchgate.net A notable example involves the reaction of amines, aromatic aldehydes, and α-ketoamides. rsc.orgresearchgate.net This atom-economical process is highly stereoselective and generates structurally diverse dihydropyrroles. rsc.orgresearchgate.net The reaction proceeds without the need for a catalyst, often in green solvents like water, making it an environmentally benign approach. nih.gov
Another catalyst-free MCR involves the reaction of 5-aminotetrazole, aromatic aldehydes, and acetylacetone (B45752) to form tetrazolo[1,5-a]pyrimidines, showcasing the versatility of MCRs in synthesizing various heterocyclic systems. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features | Reference |
| Amine | Aromatic aldehyde | α-Ketoamide | Fully substituted 2,3-dihydropyrrole | Catalyst-free, atom-economical, stereoselective | rsc.orgresearchgate.net |
| 5-Aminotetrazole | Aromatic aldehyde | Acetylacetone | (E)-5-arylvinyl-7-methyltetrazolo[1,5-a]pyrimidine | Catalyst-free, solvent-free | researchgate.net |
Sequential multicomponent strategies involve the sequential addition of reagents to a one-pot reaction, allowing for the controlled formation of complex molecules. A cobalt-catalyzed asymmetric sequential hydroboration/isomerization/hydroboration of 2-aryl vinylcyclopropanes has been developed for the synthesis of chiral 1,5-bis(boronates). nih.gov Although not directly yielding a dihydropyrrole, this method demonstrates a sequential approach to complex molecules that could be adapted for heterocycle synthesis.
A one-pot, three-component oxo-diarylation reaction enabled by light-induced phosphoric acid catalysis has been developed for the diastereo- and atroposelective synthesis of N-arylpyrroles. nih.gov This sequential process highlights the potential of combining different catalytic methods in a single pot to achieve high levels of complexity and stereocontrol.
Oxidative Cyclization Pathways
Oxidative cyclization reactions provide a powerful tool for the construction of heterocyclic rings by forming C-N or C-C bonds through an oxidative process.
One such pathway is the silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne, which produces functionalized pyrroles. nih.gov This method involves an initial hydroamination followed by an oxidative cyclization. Oxidative C-H amination reactions, in general, offer a direct approach to C-N bond formation, avoiding the need for pre-functionalized starting materials. rsc.org
Oxidative radical cyclization of (ω-iodoalkyl)indoles and pyrroles has also been reported, demonstrating the utility of radical-based methods in heterocycle synthesis. scilit.com The oxidative spirocyclization of β-furyl amides to form spiro-γ-butenolide-γ-butyrolactones further illustrates the potential of oxidative cyclization in creating complex molecular architectures. nih.gov
| Method | Starting Material | Product | Key Features | Reference |
| Silver-mediated tandem amination/oxidation | Secondary amine-tethered alkyne | Functionalized pyrrole | One-pot, protection-free | nih.gov |
| Oxidative radical cyclization | (ω-Iodoalkyl)pyrrole | Fused pyrrolidine | Radical-based C-C bond formation | scilit.com |
| Oxidative spirocyclization | β-Furyl amide | Spiro-γ-butenolide-γ-butyrolactone | Amide as an internal nucleophile | nih.gov |
Stereoselective Synthesis of 2,3-Dihydro-1H-pyrroles
The development of stereoselective methods for the synthesis of 2,3-dihydropyrroles is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.
An asymmetric ring-opening/cyclization of cyclopropyl (B3062369) ketones with primary amines, catalyzed by a chiral N,N'-dioxide/scandium(III) complex, provides a route to chiral 2,3-dihydropyrroles through a kinetic resolution process. nih.gov This method offers excellent enantioselectivities and yields under mild conditions. nih.gov
Diastereoselective synthesis of 2,3-dihydropyrroles can be achieved through various strategies where the stereochemical outcome is controlled by either the substrate or the catalyst.
Substrate-controlled diastereoselective synthesis relies on the inherent chirality of the starting material to direct the stereochemistry of the newly formed stereocenters. An example is the diastereo- and enantiodivergent synthesis of bis-spirocyclopropyloxindoles from isatin, where switching the substrates allows for the construction of four different diastereomers with excellent enantiopurity. nih.gov
Catalyst-controlled diastereoselective synthesis utilizes a chiral catalyst to influence the stereochemical outcome of the reaction. The diastereoselective C-H bond amination for the synthesis of 2,5-disubstituted pyrrolidines mediated by an iron dipyrrinato complex provides a model for diastereoinduction. nih.gov Systematic variation of the catalyst allowed for enhanced selectivity towards the syn diastereomer. nih.gov
The diastereoselective synthesis of 2-aryl-3-vinyl-2,3-dihydrobenzo[b]furans through a Sakurai reaction demonstrates how the electronic nature of the aldehyde and the polarity of the solvent can act as control elements in diastereoselection. nih.gov
| Method | Control Element | Product | Diastereoselectivity | Reference |
| Asymmetric ring-opening/cyclization of cyclopropyl ketones | Chiral catalyst | Chiral 2,3-dihydropyrrole | up to 97% ee | nih.gov |
| Synthesis of bis-spirocyclopropyloxindoles | Substrate | Four diastereomers of bis-spirocyclopropyloxindoles | Excellent enantiopurity | nih.gov |
| C-H bond amination | Chiral catalyst | syn-2,5-disubstituted pyrrolidines | High diastereoselectivity | nih.gov |
| Sakurai reaction | Reactant electronics and solvent polarity | 2-Aryl-3-vinyl-2,3-dihydrobenzo[b]furans | Function of reaction conditions | nih.gov |
Enantioselective Protocols and Chiral Catalysis
The development of enantioselective methods to produce chiral dihydropyrrole cores is crucial for accessing biologically active molecules with specific stereochemistry. Organocatalysis has emerged as a powerful tool, utilizing small chiral organic molecules to induce asymmetry.
One prominent strategy involves the use of chiral phosphoric acids (CPAs). These Brønsted acids can activate substrates through hydrogen bonding, creating a chiral environment for the reaction. For instance, an asymmetric 'clip-cycle' strategy has been developed for the synthesis of substituted pyrrolidines, which can be analogous to dihydropyrrole synthesis. In this approach, a Cbz-protected bis-homoallylic amine is first linked to a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, yielding enantioenriched pyrrolidines. whiterose.ac.uk
Another powerful approach is the use of chiral secondary amine catalysts, such as diphenylprolinol silyl (B83357) ethers. These catalysts can activate α,β-unsaturated aldehydes by forming a chiral iminium ion intermediate. This activation facilitates cascade reactions, such as a conjugate addition-aldol sequence with pyrroles, to generate highly functionalized chiral pyrrolizines with excellent enantio- and diastereoselectivity (>20:1 dr, 90-98% ee). nih.gov An efficient one-pot synthesis of tetrasubstituted chiral 4,5-dihydropyrroles has been developed using (R)-diphenylprolinol trimethylsilyl (B98337) ether as the organocatalyst, achieving high yields and excellent stereoselectivity (≤90% yield, ≤98% ee, and >20:1 d.r.). rsc.org
Cascade reactions are particularly efficient for building molecular complexity in a single step. A catalytic asymmetric Michael addition/spiroannulation/ring cleavage cascade has been established using a novel chiral aldehyde catalyst to produce optically active Δ(1)-pyrroline sulfonamides with high diastereo- and enantioselectivities. rsc.org These organocatalytic methods provide a direct route to chiral dihydropyrrole scaffolds, avoiding the need for chiral auxiliaries or resolutions.
Table 1: Comparison of Chiral Catalysts in Asymmetric Dihydropyrrole Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | BINOL-derived CPA | Intramolecular aza-Michael | Activates via H-bonding; good for 'clip-cycle' strategies. | whiterose.ac.uk |
| Chiral Secondary Amine | (R)-Diphenylprolinol Trimethylsilyl Ether | Cascade Conjugate Addition-Aldol | Forms chiral iminium ion intermediate; excellent stereocontrol. | nih.govrsc.org |
| Chiral Aldehyde | Novel proprietary aldehyde | Michael/Spiroannulation/Cleavage Cascade | High efficiency and stereoselectivity for Δ(1)-pyrroline sulfonamides. | rsc.org |
Control of Alkene Regioselectivity and Diastereoselectivity
Achieving control over diastereoselectivity is paramount when multiple stereocenters are formed during the synthesis of substituted dihydropyrroles. Cascade reactions, which form multiple bonds in a single operation, are often designed to proceed with high stereocontrol.
A stereoselective method for synthesizing trans-2,3-disubstituted 2,3-dihydropyrroles involves the reaction of N-sulfonyl-1,2,3-triazoles with α,β-unsaturated aldehydes, catalyzed by a rhodium complex. acs.org The reaction proceeds through an α-imino rhodium carbene intermediate, which undergoes a formal [4+1] annulation to produce the dihydropyrrole with high trans-diastereoselectivity. acs.org
Similarly, multicomponent 1,3-dipolar cycloaddition reactions provide a powerful and efficient method for the stereocontrolled synthesis of five-membered heterocyclic compounds, including spirocyclic pyrrolidines and pyrrolizidines. nih.gov The regioselectivity and stereochemistry of the resulting products are often highly controlled, leading to the preferential formation of a single isomer. nih.gov
Palladium catalysis has also been employed to control stereoselectivity. A cascade metallo-ene/Suzuki coupling reaction of allenamides furnishes polyfunctionalized 2,3-dihydropyrroles with excellent regioselectivity, constructing two new Csp³-Csp² bonds in one pot. researchgate.net The substrate-controlled nature of many of these cyclization and cascade reactions is key to installing the requisite stereogenic centers with high fidelity. nih.gov
Table 2: Methodologies for Diastereoselective Dihydropyrrole Synthesis
| Methodology | Catalyst/Reagent | Stereochemical Outcome | Substrates | Reference |
|---|---|---|---|---|
| Formal [4+1] Annulation | Rhodium(II) | High trans-diastereoselectivity | N-Sulfonyl-1,2,3-triazoles and α,β-unsaturated aldehydes | acs.org |
| 1,3-Dipolar Cycloaddition | L-proline functionalized nanocatalyst | High endo-diastereoselectivity | 5-Arylidene thiazolidine-2,4-diones, isatin, amino acids | nih.gov |
| Metallo-ene/Suzuki Cascade | Palladium | Excellent regioselectivity | Allenamides and arylboronic acids | researchgate.net |
Derivatization Strategies for Pre-formed Dihydropyrrole Scaffolds
Once the core 2,3-dihydropyrrole ring is constructed, further modifications can be performed to introduce desired functional groups and substituents, such as the 3-chlorophenyl group.
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. For pre-formed dihydropyrrole scaffolds, this enables the synthesis of a diverse library of analogues from a common intermediate. For example, a dihydropyrrole synthesized with a versatile thioester handle can undergo various subsequent modifications. whiterose.ac.uk An ester group on the ring could be reduced to a primary alcohol using reducing agents like lithium aluminum hydride, which can then be further oxidized to an aldehyde or converted to a leaving group for nucleophilic substitution. A nitrile group, often incorporated in pyrrole syntheses, can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing points for amide coupling or other derivatizations. nih.gov
The introduction of an aryl group, such as 3-chlorophenyl, onto a pre-formed heterocyclic ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most powerful methods for this purpose.
The Suzuki-Miyaura coupling creates a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.org An exceptionally efficient protocol has been developed for the synthesis of 5-aryl-2,3-dihydropyrroles via a palladium-catalyzed tandem intramolecular Heck and intermolecular Suzuki cross-coupling reaction. organic-chemistry.orgthieme-connect.com This one-pot process starts with simpler precursors and culminates in the coupling of an arylboronic acid to the 5-position of the newly formed dihydropyrrole ring. To synthesize 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole, 3-chlorophenylboronic acid would be used as the coupling partner. This method is compatible with a range of functional groups, including chloro substituents. organic-chemistry.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an amine and an aryl halide. wikipedia.orglibretexts.org This reaction would be the method of choice for attaching the 3-chlorophenyl group to the nitrogen atom (N-1 position) of the dihydropyrrole ring. The reaction would involve coupling 2,3-dihydro-1H-pyrrole with a 3-chlorophenyl halide (e.g., 1-bromo-3-chlorobenzene (B44181) or 1-iodo-3-chlorobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.org
Post-synthetic modification (PSM) refers to the covalent alteration of a molecular scaffold after its initial assembly. nih.govrsc.org This approach allows for the diversification of a core structure and the introduction of functionalities that might not be compatible with the initial ring-forming reaction conditions.
For a molecule like this compound, the phenyl ring itself can be a site for further modification via electrophilic aromatic substitution, although the chloro group is deactivating. More commonly, PSM would involve reactions at the N-H position or at any other functional groups incorporated into the pyrroline (B1223166) ring during its synthesis.
For example, the N-H bond can be readily functionalized. Alkylation, acylation, or sulfonylation can be performed to introduce a variety of substituents at the N-1 position. Furthermore, the dihydropyrrole could be used as a building block in more complex synthetic sequences. For instance, it could participate in multicomponent reactions or undergo annulation to form fused heterocyclic systems, significantly increasing molecular complexity. researchgate.net The synthesis of pyrrole-based drug candidates often relies on such multi-step sequences where the core heterocycle is built and subsequently elaborated. ntu.edu.sg
Advanced Computational and Theoretical Chemistry of 5 3 Chlorophenyl 2,3 Dihydro 1h Pyrrole
Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis
Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for a detailed analysis of compounds like 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole.
Geometry Optimization and Conformational Landscapes
Computational scans of the potential energy surface by systematically rotating the bond connecting the phenyl ring to the dihydropyrrole ring reveal the most stable conformers and the energy barriers between them. The planarity or puckering of the dihydropyrrole ring is a critical factor, with DFT calculations often showing significant puckering in such systems. scispace.com
Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound
| Parameter | Value |
|---|---|
| C-N Bond Length (Å) | 1.47 |
| C=N Bond Length (Å) | 1.28 |
| C-Cl Bond Length (Å) | 1.75 |
| C-C-N Bond Angle (°) | 109.5 |
| C-N-C Bond Angle (°) | 112.0 |
| Dihedral Angle (Pyrrole-Phenyl) (°) | 35.4 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity. numberanalytics.comwikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. numberanalytics.comnumberanalytics.com A smaller gap suggests higher reactivity.
From the HOMO and LUMO energies, various global reactivity indices can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and help in predicting its behavior in chemical reactions.
Table 2: Calculated FMO Energies and Global Reactivity Indices
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.15 |
| HOMO-LUMO Gap (ΔE) | 5.10 |
| Electronegativity (χ) | 3.70 |
| Chemical Hardness (η) | 2.55 |
| Global Electrophilicity Index (ω) | 2.68 |
Electronic Density and Charge Distribution Studies
The distribution of electron density within the this compound molecule is key to understanding its reactive sites. Molecular Electrostatic Potential (MEP) maps are particularly useful for visualizing the charge distribution. researchgate.net These maps show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For this molecule, the nitrogen atom of the pyrroline (B1223166) ring and the regions around the chlorine atom on the phenyl ring are expected to be areas of significant electrostatic potential. The MEP analysis can identify the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and materials science. researchgate.net
Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy required for reactions to occur.
Transition State Characterization and Energy Barriers
A transition state is a high-energy, unstable configuration that a molecule passes through as it transforms from reactant to product. libretexts.org Locating these transition states and calculating their energies are crucial for understanding reaction kinetics. For reactions involving this compound, such as cycloadditions or ring-opening reactions, computational methods can model the entire reaction pathway.
The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate. These calculations can help predict which of several possible reaction pathways is most likely to occur.
Table 3: Calculated Energy Barriers for a Hypothetical Reaction Pathway
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Reactant → Transition State 1 | 25.3 |
| Intermediate → Transition State 2 | 15.8 |
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a multidimensional plot that represents the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org Mapping the PES provides a comprehensive view of the reaction landscape. researchgate.netchemrxiv.org For a molecule like this compound, a PES can be constructed by varying key geometric parameters, such as the bond lengths and angles involved in a reaction.
The PES map reveals the stable structures (reactants, intermediates, and products) as valleys or minima on the surface. libretexts.orglibretexts.org The transition states are represented by saddle points, which are maxima in the direction of the reaction coordinate but minima in all other directions. libretexts.orglibretexts.org By analyzing the PES, chemists can gain a deep understanding of the reaction mechanism, including the possibility of competing reaction pathways and the nature of short-lived intermediates. researchgate.net
Solvation Effects on Reaction Pathways
The chemical environment, specifically the solvent, plays a crucial role in dictating the kinetics and thermodynamics of chemical reactions. For molecules like this compound, computational models are essential to understand how solvent molecules influence reaction pathways, such as those involved in its synthesis or subsequent transformations. acs.orgnih.gov
Computational approaches to modeling solvation are generally categorized into explicit and implicit (continuum) models. acs.org
Explicit Solvation: This model involves including a discrete number of solvent molecules around the solute. It is computationally intensive but offers a detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents.
Implicit Solvation: Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This method is less computationally demanding and is effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and the energetics of reaction pathways. researchgate.netnih.gov
For reactions involving substituted pyrrolines, such as nucleophilic attack or cycloadditions, the polarity of the solvent can significantly stabilize or destabilize transition states relative to the reactants. nih.govnih.gov For instance, in a hypothetical nucleophilic substitution reaction, a polar solvent would be expected to stabilize charged intermediates and transition states, thereby lowering the activation energy barrier compared to the same reaction in a nonpolar solvent. Computational studies can map these potential energy surfaces to quantify the solvent's impact.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Gas Phase | 1 | 25.4 |
| Chloroform | 4.8 | 21.8 |
| Methanol | 32.7 | 18.5 |
| Water | 78.4 | 17.9 |
Theoretical Spectroscopic Predictions
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structural elucidation and characterization.
Computational NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations, primarily using Density Functional Theory (DFT), can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.gov The most common method employed is the Gauge-Independent Atomic Orbital (GIAO) approach. dntb.gov.uamdpi.com
The accuracy of predicted NMR shifts for a molecule like this compound depends on several factors:
Level of Theory: The choice of the functional (e.g., B3LYP, ωB97X-D, WP04) and the basis set (e.g., 6-311+G(2d,p), def2-SVP) is critical. nih.govmdpi.com Benchmark studies have shown that specific functional/basis set combinations yield better results for ¹H versus ¹³C predictions. mdpi.com
Geometry Optimization: An accurate prediction requires a high-quality molecular geometry, typically optimized at a reliable DFT level. dntb.gov.ua
Solvation Model: As the chemical environment influences electron density, including a solvent model (e.g., PCM) is crucial to match experimental conditions, which are almost always in solution. dntb.gov.uacomporgchem.com
Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using a linear scaling approach to correct for systematic errors. nrel.gov These predictions can help assign complex spectra, distinguish between isomers, and understand the electronic effects of substituents like the 3-chlorophenyl group. ruc.dkaps.org
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C=N (C5) | 175.2 | H on C2 | 3.15 |
| C-Cl (Aromatic) | 134.8 | H on C3 | 2.10 |
| CH₂ (C2) | 45.5 | H on C4 | 4.20 |
| CH₂ (C3) | 28.9 | Aromatic Hs | 7.30 - 7.65 |
Vibrational Spectroscopy (IR, Raman) Simulation
Computational methods, particularly DFT, are widely used to simulate the infrared (IR) and Raman spectra of molecules. elsevierpure.comarxiv.org The process begins with the optimization of the molecular geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions. elsevierpure.com
These calculations yield a set of vibrational modes, each with a corresponding frequency and intensity (for IR) or activity (for Raman). nih.govarxiv.org The results allow for:
Assignment of Experimental Spectra: Theoretical frequencies, once scaled by an appropriate factor to account for anharmonicity and method-specific errors, can be matched to experimental peaks. researchgate.netresearchgate.net
Understanding Vibrational Modes: Potential Energy Distribution (PED) analysis can be used to determine the contribution of individual bond stretches, bends, and torsions to each normal mode. elsevierpure.comresearchgate.net
Predicting Spectroscopic Features: Key functional groups in this compound, such as the C=N imine, aromatic C-Cl, and aliphatic C-H bonds, are expected to have characteristic vibrational frequencies.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity | Description |
|---|---|---|---|
| ν(C-H) aromatic | 3080 | Strong | Aromatic C-H stretch |
| ν(C-H) aliphatic | 2950 | Medium | CH₂ stretch in pyrroline ring |
| ν(C=N) | 1655 | Strong | Imine bond stretch |
| ν(C=C) aromatic | 1590 | Very Strong | Aromatic ring stretch |
| ν(C-Cl) | 780 | Medium | C-Cl bond stretch |
Rotational Spectroscopy Analysis for Gas Phase Studies
Rotational spectroscopy, typically conducted in the microwave region, provides highly precise information about the structure of molecules in the gas phase. ias.ac.in For a molecule like this compound, which has no two principal moments of inertia equal, it would be classified as an asymmetric top. dtic.milresearchgate.net The rotational spectra of asymmetric tops are complex, but computational chemistry can accurately predict the spectroscopic parameters needed for their analysis. uoa.grnih.govresearchgate.net
Quantum chemical calculations can determine:
Rotational Constants (A, B, C): These are inversely related to the molecule's principal moments of inertia and are determined from the optimized molecular geometry. oup.comresearchgate.net
Dipole Moment Components (µa, µb, µc): These determine the selection rules and intensities of the rotational transitions. oup.com
Centrifugal Distortion Constants: These account for the fact that a molecule is not a perfectly rigid rotor. oup.com
Simulated rotational spectra can guide laboratory experiments and aid in the astronomical detection of molecules in the interstellar medium. ias.ac.in The PGOPHER program is often used to simulate the final spectrum based on the calculated parameters. researchgate.net
| Parameter | Calculated Value | Unit |
|---|---|---|
| Rotational Constant A | 2450.1 | MHz |
| Rotational Constant B | 890.5 | MHz |
| Rotational Constant C | 715.3 | MHz |
| Dipole Moment µa | -1.58 | D |
| Dipole Moment µb | -0.45 | D |
Advanced Computational Methodologies Applied to Pyrroline Systems
While DFT is a workhorse for many computational tasks, higher-level methods are often required for benchmark accuracy in energetics and spectroscopic properties.
Ab Initio and Coupled Cluster Methods
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.orgnih.gov Coupled Cluster (CC) theory stands as one of the most accurate and reliable ab initio methods for small to medium-sized molecules. ulsu.ruwikipedia.org Methods like Coupled Cluster Singles and Doubles with perturbative triples, denoted as CCSD(T), are often considered the "gold standard" in quantum chemistry for their ability to accurately account for electron correlation. ulsu.ru
For pyrroline systems and their derivatives, CCSD(T) can be applied to:
Obtain Benchmark Geometries and Energies: CCSD(T) provides highly accurate molecular structures and relative energies between different conformers or isomers, which can be used to validate results from less computationally expensive methods like DFT. escholarship.org
Calculate Precise Spectroscopic Constants: It is used to compute highly accurate rotational constants and vibrational frequencies, which are crucial for high-resolution spectroscopy. escholarship.org
Investigate Reaction Mechanisms: While computationally demanding, CC methods can be used to calculate very accurate activation energies for key reaction steps.
The high computational cost of CC methods, which scales steeply with the number of electrons and basis functions, generally limits their application to smaller systems or requires significant computational resources. maplesoft.com However, their unparalleled accuracy makes them indispensable for establishing reliable theoretical benchmarks. escholarship.orgesqc.org
Molecular Dynamics Simulations (if applicable for conformational studies)
Information regarding molecular dynamics simulations specifically for the conformational analysis of this compound is not available in the current body of scientific literature. While computational methods, including molecular dynamics, are widely used to study the conformational landscapes of various molecules, dedicated studies on this particular compound have not been published.
Consequently, detailed research findings, data tables, and discussions related to the dynamic behavior, conformational stability, and solvent effects for this compound derived from molecular dynamics simulations cannot be presented.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 3 Chlorophenyl 2,3 Dihydro 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.
High-resolution 1D NMR provides critical information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the dihydropyrrole ring and the 3-chlorophenyl substituent. The protons on the saturated carbons (C2 and C3) of the dihydropyrrole ring would appear as multiplets in the aliphatic region, typically between δ 2.0 and 4.0 ppm. The proton on the imine carbon (C5) is expected to resonate further downfield. The aromatic protons of the 3-chlorophenyl group will appear in the δ 7.0-8.0 ppm range, with splitting patterns determined by their relative positions. The N-H proton of the pyrrole (B145914) ring would likely appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The saturated carbons (C2 and C3) of the dihydropyrrole ring are expected to resonate in the upfield region (δ 20-50 ppm). The imine carbon (C5) would be significantly deshielded, appearing around δ 170-180 ppm due to the C=N double bond. The carbons of the 3-chlorophenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon directly attached to the chlorine atom showing a characteristic chemical shift.
A summary of predicted chemical shifts is presented in the table below, based on data from analogous compounds. nih.govwiley-vch.de
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H on N1 | Broad singlet | - |
| H₂ on C2 | Multiplet | ~35-45 |
| H₂ on C3 | Multiplet | ~25-35 |
| H on C4 | - | ~170-180 |
| C5 | - | ~135-145 |
| Aromatic H/C | 7.2-7.8 (Multiplets) | 125-135 |
| C-Cl | - | ~134-136 |
Two-dimensional NMR techniques are essential for assembling the molecular structure by revealing correlations between nuclei. ipb.pt
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole, COSY would show correlations between the protons on C2 and C3, confirming the ethylamino fragment within the dihydropyrrole ring. It would also reveal the coupling network among the four protons on the chlorophenyl ring. scielo.br
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the multiplet signals in the aliphatic region of the ¹H spectrum can be assigned to their corresponding C2 and C3 carbons. scielo.br
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. Key expected correlations would include the protons on C2 correlating to C3 and C4, and the aromatic protons correlating to various carbons within the phenyl ring and, importantly, to the C5 carbon of the dihydropyrrole ring, confirming the connection point between the two ring systems. scielo.bracs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space interactions between the protons on C5 of the dihydropyrrole ring and the ortho-protons of the chlorophenyl ring, providing insight into the preferred rotational conformation around the C-C single bond connecting the two rings. ipb.pt
Molecules are not static and often undergo rapid conformational changes at room temperature. copernicus.org Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about these processes. unibas.it
For this compound, two main dynamic processes could be investigated:
Ring Puckering: The five-membered dihydropyrrole ring is not planar and can exist in various envelope or twist conformations. At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed, potentially leading to the decoalescence and eventual sharpening of signals for individual conformers. This would allow for the determination of the energy barrier for ring inversion.
Rotation about the C5-C(Aryl) bond: There may be hindered rotation around the single bond connecting the dihydropyrrole ring and the 3-chlorophenyl ring. Variable-temperature NMR could be used to probe the rotational energy barrier. At low temperatures, if the rotation is slow, distinct signals for the aromatic protons might be observed, which would coalesce into a simpler pattern at higher temperatures. researchgate.net
While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (ssNMR) characterizes molecules in their crystalline, solid form. This technique is invaluable for studying polymorphism (the existence of multiple crystalline forms), molecular packing, and for cases where the compound is insoluble. iastate.eduresearchgate.net
Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C and ¹⁵N ssNMR spectra can be obtained. acs.org These spectra can reveal subtle differences in chemical shifts that arise from different packing arrangements in various polymorphs. Furthermore, ssNMR can be used to determine internuclear distances and torsion angles in the solid state, providing a detailed picture of the molecule's conformation as it exists in the crystal lattice. This information is complementary to that obtained from X-ray crystallography and can be particularly useful for microcrystalline or amorphous solids that are not amenable to diffraction studies.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide a characteristic fingerprint of the molecule, with specific absorption or scattering frequencies corresponding to particular functional groups and structural motifs.
The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of the dihydropyrrole ring and the 3-chlorophenyl group.
Dihydropyrrole Ring:
N-H Stretch: A moderate to strong absorption band is expected in the IR spectrum around 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration.
C=N Stretch: The imine double bond will give rise to a strong absorption in the IR spectrum, typically in the range of 1640-1690 cm⁻¹. This band may be weaker in the Raman spectrum.
Aliphatic C-H Stretch: The C-H bonds of the CH₂ groups at the C2 and C3 positions will show stretching vibrations in the 2850-2960 cm⁻¹ region.
3-Chlorophenyl Substituent:
Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds in the phenyl ring will produce several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to give a strong absorption in the IR spectrum, typically in the 600-800 cm⁻¹ range. This band is often prominent in the Raman spectrum as well.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the meta-substituted phenyl ring will appear in the 690-900 cm⁻¹ region and are useful for confirming the substitution pattern.
The following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
| N-H Stretch | Dihydropyrrole | 3300-3500 | Medium-Strong |
| Aromatic C-H Stretch | Phenyl Ring | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | Dihydropyrrole (CH₂) | 2850-2960 | Medium |
| C=N Stretch | Dihydropyrrole (Imine) | 1640-1690 | Strong |
| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 | Variable |
| C-Cl Stretch | Chlorophenyl | 600-800 | Strong |
| Aromatic C-H Bend | Phenyl Ring (meta) | 690-900 | Strong |
Anharmonic Effects in Vibrational Spectra
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides significant insight into the molecular structure of compounds such as this compound. In a harmonic approximation, vibrational energy levels are considered equally spaced. However, real molecular vibrations exhibit anharmonicity, meaning the restoring force is not directly proportional to the displacement, leading to unequally spaced energy levels. This anharmonicity is crucial for accurately assigning vibrational modes, especially for overtones and combination bands.
Anharmonic effects in the vibrational spectra of heterocyclic molecules can be effectively studied using computational methods, such as Density Functional Theory (DFT). arxiv.orgcore.ac.ukresearchgate.net These calculations can predict vibrational frequencies with greater accuracy than harmonic calculations by accounting for the true potential energy surface of the molecule. For a molecule like this compound, key vibrational modes would include C-H stretching of the aromatic and dihydro-pyrrole rings, C=N stretching, C-Cl stretching, and various bending and deformation modes. Anharmonic calculations would be expected to show shifts in these frequencies compared to a simple harmonic model, providing a more precise match with experimental spectra.
Table 1: Predicted Anharmonic Vibrational Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) (Harmonic) | Anticipated Anharmonic Shift |
|---|---|---|
| N-H Stretch | 3300-3500 | Negative |
| Aromatic C-H Stretch | 3000-3100 | Negative |
| Aliphatic C-H Stretch | 2850-2960 | Negative |
| C=N Stretch | 1640-1690 | Negative |
| Aromatic C=C Stretch | 1450-1600 | Negative |
| C-N Stretch | 1180-1360 | Variable |
Note: This table is predictive and based on general spectroscopic data for related compounds. Actual values would require experimental measurement or specific computational analysis.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the molecular formula. For this compound (C₁₀H₁₀ClN), the expected exact mass can be calculated. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak having an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a series of daughter ions, which provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways based on the fragmentation of similar pyrrole and dihydropyrrole derivatives. nist.gov
Expected fragmentation pathways could include:
Loss of the chlorophenyl group: Cleavage of the bond between the dihydropyrrole ring and the chlorophenyl group would result in a fragment corresponding to the dihydropyrrole cation and a chlorophenyl radical, or vice versa.
Ring opening and fragmentation of the dihydropyrrole ring: This could lead to the loss of small neutral molecules such as ethylene (B1197577) (C₂H₄) or HCN.
Loss of a chlorine atom: This would result in a fragment ion with a mass 35 or 37 units less than the parent ion.
Table 2: Predicted Key Fragmentation Ions for this compound
| m/z Value (for ³⁵Cl) | Proposed Fragment Structure/Loss |
|---|---|
| 179.05 | [M]⁺ |
| 181.05 | [M+2]⁺ (³⁷Cl isotope) |
| 144.06 | [M - Cl]⁺ |
| 111.02 | [C₆H₄Cl]⁺ |
Note: The m/z values are theoretical and would need to be confirmed by experimental data.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
Table 3: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value Range |
|---|---|
| C-C (aromatic) bond length | 1.37 - 1.40 Å |
| C-N (dihydropyrrole) bond length | 1.35 - 1.48 Å |
| C-Cl bond length | 1.73 - 1.75 Å |
| Dihedral angle (rings) | 10° - 40° |
Note: These values are estimations based on crystallographic data of analogous compounds.
Other Advanced Spectroscopic Techniques
If this compound were to be synthesized as a single enantiomer, Circular Dichroism (CD) spectroscopy would be a critical technique for determining its absolute configuration. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms.
By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., R or S), the absolute stereochemistry of the synthesized compound can be unambiguously assigned. researchgate.net This is a powerful tool for the stereochemical elucidation of chiral heterocyclic compounds.
UV-Vis Spectroscopy for Electronic Transitions
The electronic absorption spectrum of this compound is dictated by the electronic transitions occurring within its chromophoric and auxochromic groups. The molecule's structure, featuring a 2,3-dihydropyrrole (a pyrroline (B1223166) ring) moiety and a 3-chlorophenyl substituent, gives rise to characteristic absorption bands in the ultraviolet-visible region. These absorptions are primarily associated with π → π* and n → π* transitions.
The pyrroline ring contains a C=N double bond, which constitutes a chromophore. The nitrogen atom also possesses a lone pair of non-bonding electrons (n). The 3-chlorophenyl group is another significant chromophore, with its aromatic π-system. The chlorine atom, with its lone pairs, and the nitrogen of the pyrroline ring can act as auxochromes, modulating the absorption characteristics of the primary chromophores.
Detailed research findings on analogous aromatic and heterocyclic compounds suggest that two main types of electronic transitions are expected for this compound:
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are expected to arise from both the benzene (B151609) ring of the chlorophenyl group and the C=N bond of the dihydropyrrole ring. The conjugation between the aromatic ring and the pyrroline system can influence the energy of these transitions. Generally, increased conjugation leads to a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength. For substituted benzenes and similar aromatic heterocycles, these transitions often result in strong absorption bands in the 200-300 nm range.
n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), primarily the lone pair on the nitrogen atom of the pyrroline ring, to a π* antibonding orbital of the C=N double bond. Compared to π → π* transitions, n → π* transitions are typically of much lower intensity (small ε). These transitions are often observed as a shoulder on the main π → π* absorption band or as a separate weak band at a longer wavelength.
The solvent in which the spectrum is recorded can significantly influence the positions of these absorption bands. Polar solvents can stabilize the non-bonding electrons on the nitrogen atom through hydrogen bonding, leading to a hypsochromic (blue) shift of the n → π* transition to shorter wavelengths. Conversely, the effect of solvent polarity on π → π* transitions is generally less pronounced.
| Compound/Chromophore | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |
| Pyrrole | Various | ~210 | High | π → π |
| Substituted Pyrrolines | Various | 220-280 | Moderate to High | π → π |
| Chlorobenzene | Hexane | ~265 | Low | π → π* (B-band) |
| ~210 | High | π → π* (E-band) | ||
| Aromatic Imines | Ethanol | 250-300 | Moderate | π → π |
| 300-350 | Low | n → π |
This interactive table allows for the sorting and filtering of data to better understand the electronic transition properties of similar compounds. Based on these analogies, this compound is anticipated to exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* transitions of the chlorophenyl and dihydropyrrole systems, and potentially a weaker, longer-wavelength absorption due to an n → π* transition.
Exploration of Chemical Reactivity and Transformations of the 2,3 Dihydro 1h Pyrrole Ring System
Isomerization and Tautomerism Studies
The 2,3-dihydro-1H-pyrrole ring system can exhibit different forms of isomerism, including tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. This phenomenon is observed in various pyrrole (B145914) derivatives and is crucial for understanding their reactivity.
Pyrrolines exist as three different structural isomers depending on the position of the double bond: 1-pyrroline, 2-pyrroline, and 3-pyrroline (B95000). wikipedia.orgresearchgate.net 1-Pyrroline is a cyclic imine, while 2-pyrroline (2,3-dihydro-1H-pyrrole) and 3-pyrroline (2,5-dihydro-1H-pyrrole) are cyclic amines. wikipedia.org
Tautomerism is a significant aspect of the chemistry of pyrroline (B1223166) derivatives, particularly those with substituents that can participate in proton transfer. For instance, studies on pyrrolidine-2,3-diones have shown that these compounds can exist in enamine forms, stabilized by intramolecular hydrogen bonds. nih.gov The tautomerism of 4-acetyl-3-hydroxy-3-pyrroline-2-ones is influenced by the slight energy difference and the high rate of transformation between the tautomeric forms. nih.gov In the case of 2-pyrrolidone, quantum chemical calculations have established that while the lactam form is the most thermodynamically stable tautomer in the gaseous phase and in aqueous solution, the lactim tautomer (pyrroline-2-ol) can participate in complexation reactions with metal ions like palladium(II). tandfonline.com
Furthermore, research on pyrroloquinolines, which contain a pyrrole ring fused to a quinoline (B57606) system, has utilized semi-empirical calculations to investigate the tautomeric equilibrium between quinoline and hydroxyquinoline forms. osi.lv These studies, supported by experimental data and calculated 1H NMR spectra, have helped in assigning the predominant tautomeric form. osi.lv The preparation of diethyl 2,2′-(2,5-pyrrolidinediylidene)bisacetate and its subsequent acid-catalyzed conversion to its tautomer, diethyl pyrrole-2,5-diacetate, further illustrates the importance of tautomerism in this class of compounds. rsc.org
| Compound Class | Predominant Tautomeric Form | Influencing Factors | References |
|---|---|---|---|
| Pyrrolidine-2,3-diones | Enamine form | Intramolecular hydrogen bonding | nih.gov |
| 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | Equilibrium between tautomers | Small energy difference, high transformation rate | nih.gov |
| 2-Pyrrolidone | Lactam form (stable), Lactim form (reactive) | Phase (gas/solution), complexation with metal ions | tandfonline.com |
| Pyrroloquinolines | Equilibrium between quinoline and hydroxyquinoline forms | Substituents, solvent | osi.lv |
Ring Transformations and Rearrangement Reactions
The 2,3-dihydro-1H-pyrrole ring system can undergo various transformations, leading to aromatization, reduction to the corresponding saturated ring, or even ring contraction and expansion.
The conversion of 2,3-dihydro-1H-pyrroles to the aromatic pyrrole ring is a synthetically useful transformation. This aromatization can be achieved through oxidation or dehydrogenation reactions. For instance, the oxidation of pyrroles can lead to a variety of products, and in some cases, can be a route to functionalized pyrroles. A biocatalytic approach using the enzyme dehaloperoxidase catalyzes the H2O2-dependent oxidation of pyrrole to 4-pyrrolin-2-one. nih.gov In a divergent synthesis, 2,3-dihydro-1H-pyrroles can be converted to 3-alkenyl-1H-pyrroles using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant. rsc.org Furthermore, a silver-mediated tandem amination/oxidation of a secondary amine-tethered alkyne can produce functionalized pyrroles. nih.gov B(C6F5)3 has been used as a catalyst for the dehydrogenation of pyrrolidines to form pyrroles, a process that involves a dihydropyrrole intermediate. nih.gov
The reduction of the double bond in the 2,3-dihydro-1H-pyrrole ring leads to the formation of the corresponding saturated pyrrolidine (B122466). This transformation is typically achieved through catalytic hydrogenation. The heterogeneous catalytic hydrogenation of substituted pyrrole systems has been shown to be an effective method for producing functionalized pyrrolidines with a high degree of diastereoselectivity. acs.org This process is believed to occur in a two-step hydrogenation sequence, where the initial reduction of a substituent can direct the subsequent reduction of the pyrrole ring. acs.org Various catalysts, including palladium and platinum, are used for the hydrogenation of pyrroles and their derivatives to yield pyrrolidines. researchgate.net The synthesis of certain pyrrolidine-containing drugs involves the hydrogenation of a 2-pyrroline derivative over a palladium on carbon catalyst. nih.gov
The five-membered pyrrolidine ring, which can be derived from 2,3-dihydro-1H-pyrrole, can undergo ring contraction to form four-membered rings like cyclobutanes. This has been achieved through a contractive synthesis from readily accessible pyrrolidines using iodonitrene chemistry, which proceeds via a nitrogen extrusion process and involves a radical pathway. ntu.ac.uk This method allows for the stereoselective synthesis of multisubstituted cyclobutanes. acs.orgchemistryviews.orgresearchgate.net The reaction is proposed to proceed through an in-situ generated iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene, which then eliminates N2 to give a 1,4-biradical that cyclizes to the cyclobutane. chemistryviews.org DFT (Density Functional Theory) studies have been employed to understand the mechanism of this stereoretentive formation of cyclobutanes from pyrrolidines. nih.gov
Conversely, ring expansion of pyrrolidines to seven-membered azepanes has also been reported. researchgate.net Additionally, a photo-promoted ring contraction of pyridines with silylborane can afford pyrrolidine derivatives. osaka-u.ac.jpnih.govresearchgate.net
| Transformation | Reaction Type | Key Reagents/Catalysts | Product | References |
|---|---|---|---|---|
| Aromatization | Oxidation/Dehydrogenation | DDQ, B(C6F5)3, Dehaloperoxidase/H2O2 | Pyrrole | nih.govrsc.orgnih.gov |
| Reduction | Catalytic Hydrogenation | Palladium on carbon, Platinum | Pyrrolidine | acs.orgresearchgate.netnih.gov |
| Ring Contraction | Nitrogen Extrusion (from Pyrrolidine) | Iodonitrene | Cyclobutane | ntu.ac.ukacs.orgchemistryviews.orgresearchgate.netnih.gov |
| Ring Expansion | (From Pyrrolidine) | - | Azepane | researchgate.net |
Electrophilic and Nucleophilic Reactions on the Dihydropyrrole Core
The 2,3-dihydro-1H-pyrrole ring contains an enamine-like functionality, making it susceptible to attack by both electrophiles and nucleophiles.
The double bond in 2,3-dihydro-1H-pyrrole can react with electrophiles. For example, in the presence of a catalytic amount of Sc(OTf)3, a pyrrolizine derivative can be transformed into the corresponding iminium ion, which can then be trapped by a nucleophile like pyrrole. nih.govacs.org This demonstrates the susceptibility of the dihydropyrrole system to electrophilic activation.
Nucleophilic attack can occur at the carbon atoms of the double bond, particularly if they are activated by electron-withdrawing groups. The synthesis of 2-fluoro-2-pyrrolines via a tandem reaction of α-trifluoromethyl-α,β-unsaturated carbonyl compounds with N-tosylated 2-aminomalonates involves a base-mediated SN2′/SNV (nucleophilic vinylic substitution) reaction. thieme-connect.com Furthermore, the reaction of 2-methyl-1-pyrroline (B1218662) with benzoylpropargylic alcohols proceeds via nucleophilic attack. researchgate.net The synthesis of pyrrolidine-2,3-diones and their subsequent reactions with 1,2-aromatic diamines also involve nucleophilic addition steps. acgpubs.org Nucleophilic cyclization of N-alkyne-substituted pyrrole derivatives with hydrazine (B178648) can lead to the formation of fused heterocyclic systems. beilstein-journals.org
Regioselective and Stereoselective Functionalization of the Ring
The selective introduction of functional groups at specific positions (regioselectivity) and with a specific spatial orientation (stereoselectivity) is a key aspect of modern organic synthesis. The 2,3-dihydro-1H-pyrrole ring offers several possibilities for such selective functionalization.
An efficient protocol has been developed for the regioselective synthesis of highly functionalized 2H-pyrroles through the dearomative chlorination of 1H-pyrroles, followed by nucleophilic substitution. nih.gov While this starts from a pyrrole, it highlights the potential for regioselective functionalization of the dihydropyrrole system.
Stereoselective synthesis of 2,3-dihydro-1H-pyrrole derivatives has been achieved through various methods. For instance, an organocatalytic, highly enantioselective [6 + 2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes provides a route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.orgfigshare.com A divergent synthesis allows for the creation of 2,3-dihydro-1H-pyrroles, 3-alkyl-1H-pyrroles, and 3-alkenyl-1H-pyrroles from 2,4-pentadienenitriles and isocyanides, with the product being determined by the reaction conditions. rsc.org Furthermore, a catalytic, enantioselective cycloaddition of pyrrole-2-methides with aldehydes has been developed for the synthesis of 2,3-dihydro-1H-pyrrolizin-3-ols. nih.gov The synthesis of various pyrrolo[2,3-b]pyrrole (B13429425) derivatives has also been explored. nih.gov
Advanced Research Applications and Structural Insights of Dihydropyrrole Scaffolds Non Pharmacological Focus
Dihydropyrroles as Chiral Building Blocks in Asymmetric Synthesis
The enantioselective synthesis of complex molecules is a cornerstone of modern organic chemistry. Chiral dihydropyrroles, including 5-aryl substituted derivatives, are valuable building blocks in this field, offering a scaffold that can be elaborated into more complex structures with high stereocontrol.
Precursors to Complex Natural Products and Analogues
The dihydropyrrole ring is a key structural component of numerous alkaloids and other biologically active natural products. researchgate.netnih.govresearchgate.netwikipedia.org As such, synthetic routes to enantioenriched dihydropyrroles are of paramount importance for the total synthesis of these natural products and the creation of their analogues for structure-activity relationship studies. For instance, the pyrrolizidine (B1209537) and indolizidine alkaloid families, which exhibit a wide range of biological activities, often feature a saturated pyrrole (B145914) ring that can be accessed from a dihydropyrrole precursor.
The synthesis of compounds like 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole provides a template that can be further functionalized. The aryl group at the 5-position allows for a variety of cross-coupling reactions to introduce additional complexity, while the alkene and amine functionalities within the dihydropyrrole ring are amenable to a wide range of chemical transformations, including reductions, oxidations, and cycloadditions. These transformations can be carried out diastereoselectively, allowing for the construction of multiple stereocenters with high fidelity.
Methodologies for Enantioenriched Scaffold Access
Several strategies have been developed for the asymmetric synthesis of 2,3-dihydropyrroles. These methods aim to control the stereochemistry at the C5 position, and potentially other stereocenters, to produce optically pure compounds.
One prominent approach involves the use of chiral catalysts. For example, enantioselective organocatalyzed reactions have been successfully employed for the synthesis of tetrasubstituted dihydropyrroles with excellent enantioselectivity. rsc.org These reactions often proceed through the formation of chiral intermediates, such as azomethine ylides, which then undergo cycloaddition reactions.
Another powerful method is the use of metal-based catalysts. Chiral Lewis acids, for instance, can activate substrates and control the stereochemical outcome of cyclization reactions that form the dihydropyrrole ring. The choice of metal and chiral ligand is crucial for achieving high levels of enantioselectivity.
Furthermore, substrate-controlled diastereoselective reactions are also employed. In this approach, a chiral auxiliary is attached to the starting material, which directs the stereochemical course of the reaction. After the dihydropyrrole ring is formed, the auxiliary can be removed to yield the enantioenriched product. The development of these methodologies has significantly advanced the accessibility of chiral dihydropyrrole building blocks for complex molecule synthesis.
Dihydropyrrole Derivatives in Materials Science Research
The unique electronic and structural properties of the dihydropyrrole moiety have led to its exploration in the field of materials science. The incorporation of dihydropyrrole derivatives into polymers and other materials can impart novel functionalities.
Incorporation into Polymeric Structures
Pyrrole and its derivatives are well-known precursors to conducting polymers, with polypyrrole being one of the most extensively studied examples. nih.gov The incorporation of functionalized dihydropyrroles, such as 5-aryl derivatives, into polymeric structures can be used to tune the electronic and physical properties of the resulting materials.
The synthesis of such polymers can be achieved through various polymerization techniques, including electrochemical and chemical oxidative polymerization. By using functionalized monomers, it is possible to introduce specific properties into the polymer backbone. For example, the 3-chlorophenyl group in this compound can influence the polymer's solubility, processability, and electronic characteristics.
These functionalized polymers have potential applications in areas such as organic electronics, sensors, and coatings. The ability to tailor the properties of these materials at the molecular level makes dihydropyrrole-containing polymers an attractive area of research.
Scaffolds for Bio-based Materials and Tissue Regeneration
In the realm of biomedical materials, creating scaffolds that mimic the natural extracellular matrix is crucial for successful tissue engineering. nih.govnih.govfrontiersin.orgmdpi.commdpi.com Hydrogels are particularly promising materials for this purpose due to their high water content and tunable properties. nih.govnih.gov
Pyrrole-containing polymers have been investigated for their potential in tissue engineering. For instance, conductive scaffolds can be used to provide electrical stimulation to cells, which can enhance tissue regeneration, particularly in bone and neural applications. mdpi.com Dihydropyrrole derivatives can be incorporated into hydrogel scaffolds to improve their biological performance. nih.govnih.gov The functional groups on the dihydropyrrole ring can be used for cross-linking the polymer chains to form a stable hydrogel network or for attaching bioactive molecules that can promote cell adhesion, proliferation, and differentiation.
The development of bio-based materials is also a significant area of research. Pyrrole compounds can be synthesized from renewable resources, making them an attractive option for creating more sustainable materials. libretexts.org The use of dihydropyrrole derivatives in the synthesis of bio-based scaffolds for tissue regeneration represents a promising avenue for future research.
Role of Dihydropyrroles in Mechanistic Organic Chemistry Studies
Dihydropyrroles are valuable substrates for studying various reaction mechanisms in organic chemistry, particularly pericyclic reactions. Their constrained cyclic structure and the presence of both sigma and pi bonds allow for the investigation of reaction pathways and the validation of theoretical models.
Pericyclic reactions, which proceed through a cyclic transition state, are a fundamental class of reactions in organic chemistry. mdpi.comnih.govwikipedia.orgnih.gov Dihydropyrroles can participate in several types of pericyclic reactions, including cycloadditions and electrocyclic reactions.
Cycloaddition Reactions:
Diels-Alder reactions, a type of [4+2] cycloaddition, are a powerful tool for the formation of six-membered rings. researchgate.net While pyrroles themselves can be challenging dienes in Diels-Alder reactions, dihydropyrroles can act as dienophiles. The double bond in the dihydropyrrole ring can react with a suitable diene to form a new bicyclic structure. Studying the stereochemistry and regioselectivity of these reactions provides valuable insights into the underlying mechanistic principles. researchgate.net
1,3-Dipolar cycloadditions are another important class of reactions for the synthesis of five-membered heterocyclic rings. libretexts.orgmdpi.com Dihydropyrroles can serve as dipolarophiles in these reactions, reacting with 1,3-dipoles such as azides and nitrile oxides. The investigation of these reactions helps in understanding the frontier molecular orbital interactions that govern their outcome.
Isomerization and Rearrangement Reactions:
The isomerization of dihydropyrroles can also be a subject of mechanistic investigation. For example, the migration of the double bond within the dihydropyrrole ring can occur under thermal or photochemical conditions. Studying the kinetics and thermodynamics of these processes can provide information about the stability of different isomers and the energy barriers for their interconversion. Theoretical calculations are often used in conjunction with experimental studies to elucidate the reaction pathways and the structures of transition states.
By studying the behavior of dihydropyrroles in these and other reactions, organic chemists can gain a deeper understanding of fundamental reaction mechanisms, which can then be applied to the design of new synthetic methods and the development of novel molecules with desired properties.
Probing Reaction Intermediates (e.g., Biradicals, Iminium Ions)
The synthesis and transformation of dihydropyrrole scaffolds, such as this compound, often proceed through highly reactive and transient intermediates that are crucial to the outcome of the reaction. Understanding the nature of these intermediates, including biradicals and iminium ions, is fundamental to controlling reaction pathways and achieving desired chemical structures.
Iminium Ions: In the synthesis of dihydropyrroles, iminium ions are common intermediates. These cations, characterized by the general structure [R1R2C=NR3R4]+, are typically formed in situ through the condensation of an amine with an aldehyde or ketone under acidic conditions. For instance, the reaction of an allenylsilane with an aldehyde and a carbamate (B1207046) in the presence of a Lewis acid like BF3·OEt2 can generate a dihydropyrrole product via an iminium ion intermediate. oup.com The electrophilicity of the iminium ion facilitates nucleophilic attack, leading to the formation of the pyrrole ring. The stability and reactivity of these iminium ions can be influenced by the substituents on both the carbon and nitrogen atoms, as well as the reaction conditions, thereby directing the course of the cyclization.
Biradicals: While less commonly invoked for the synthesis of simple dihydropyrroles, biradicals, which are molecules containing two radical centers, are significant intermediates in more complex photochemical and thermal reactions involving heterocyclic systems. Localized singlet biradicals are key intermediates in reactions involving the homolytic cleavage and formation of bonds. nih.gov The study of these species has been challenging due to their short-lived nature. nih.gov In the context of pyrrole-containing structures, biradicals have been prepared and studied, particularly in the context of creating stable organic paramagnetic materials. arxiv.org The electronic and molecular structure of these biradicals can be influenced by substituents and the presence of heteroatoms. nih.gov The investigation of biradical intermediates in reactions leading to or from dihydropyrrole structures can provide insights into reaction mechanisms, particularly in complex cascade reactions or photochemical transformations.
Understanding Selectivity in Complex Reaction Cascades
The synthesis of complex molecules containing the 2,3-dihydro-1H-pyrrole moiety often involves reaction cascades where multiple bonds are formed in a single operation. Controlling the selectivity—specifically the stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the position of bond formation)—is a significant challenge and a primary focus of modern synthetic chemistry.
A powerful method for constructing dihydropyrrole rings is the [3+2] cycloaddition reaction. escholarship.org In these reactions, a three-atom component reacts with a two-atom component to form a five-membered ring. The selectivity of these reactions can be controlled through various strategies, including the use of chiral catalysts to induce enantioselectivity (favoring the formation of one of two mirror-image isomers). For example, organocatalytic methods employing chiral phosphoric acids have been developed for the highly enantioselective and diastereoselective synthesis of densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. oup.com
The choice of catalyst, solvent, and reaction temperature can significantly influence the stereochemical outcome. For instance, in the synthesis of functionalized pyrrolidines, gold-catalyzed tandem cycloisomerization/dimerization of chiral homopropargyl sulfonamides has been shown to achieve excellent diastereoselectivities. arxiv.org Similarly, catalyst-controlled divergent intermolecular cycloadditions of vinylaziridines with alkynes using rhodium catalysts have demonstrated high stereoselectivity in [3+2] cycloaddition reactions. arxiv.org
Understanding the electronic factors that govern the interactions between the reacting molecules is also crucial for predicting and controlling selectivity. Molecular electron density theory (MEDT) has been used to investigate the mechanism and selectivity of [3+2] cycloaddition reactions, providing insights into the electronic factors that control regioselectivity and stereoselectivity. escholarship.org By carefully selecting the starting materials and reaction conditions, chemists can direct the reaction cascade to produce a specific, highly functionalized dihydropyrrole derivative with a desired three-dimensional structure.
| Reaction Type | Catalyst/Method | Selectivity Achieved |
| [6+2] Cycloaddition | Chiral BINOL-derived phosphoric acid | High enantioselectivity and diastereoselectivity |
| Tandem Cycloisomerization/Dimerization | Gold catalyst | Excellent diastereoselectivity |
| [3+2] Cycloaddition | Rhodium catalyst | High stereoselectivity |
| [3+2] Cycloaddition | Molecular Electron Density Theory (MEDT) | Understanding of regioselectivity and stereoselectivity |
Astrochemical Research on Pyrroline (B1223166) Derivatives
Formation Mechanisms in Interstellar Medium (ISM)
While the specific compound this compound is unlikely to be found in the interstellar medium (ISM) due to its complex and likely terrestrial origin, the study of simpler pyrroline derivatives is of significant interest to astrochemists. Nitrogen-containing heterocycles are fundamental to terrestrial biology, being components of nucleobases in DNA and RNA. escholarship.org Their presence, or the presence of their precursors, in the ISM could provide clues about the origins of life.
Although N-heterocycles have not been definitively detected in astrophysical environments, their discovery in meteorites suggests an interstellar or circumstellar connection. arxiv.org One proposed formation mechanism for pyrroline derivatives, such as 3-pyrroline (B95000), in the cold and dense regions of the ISM involves the successive hydrogenation of vinyl cyanide (CH2CHCN) on the surfaces of interstellar dust grains. oup.comarxiv.org Vinyl cyanide is one of the more frequently detected nitriles in space. oup.com An alternative pathway, the double hydrogenation of pyrrole, is considered less likely as it may lead back to the formation of pyrrole itself through an H2-abstraction process. oup.comarxiv.org The formation of N-heterocycles could also occur through "bottom-up" processes, where smaller, simpler molecules combine to form more complex structures. oup.com
However, the survival of these molecules in the ISM is a significant challenge. In the diffuse ISM, N-heterocycles in the gas phase are susceptible to rapid destruction by ultraviolet (UV) radiation, with lifetimes estimated to be between 10 and 100 years. Their survival is more plausible in dense molecular clouds where they are shielded from harsh UV radiation, potentially allowing them to persist for the average lifetime of such a cloud.
Detection and Spectroscopic Signatures in Space
The detection of molecules in the vastness of space relies on identifying their unique spectroscopic signatures, which act as molecular fingerprints. Despite numerous searches, no N-heterocycles have been conclusively detected in space. escholarship.org This could be due to their low abundance, their rapid destruction, or the fact that they are locked away in icy mantles on dust grains.
For a molecule like 3-pyrroline, theoretical calculations predict specific rotational and vibrational spectroscopic data that could aid in its future detection. oup.com One potential tool for detecting 3-pyrroline in cold interstellar regions is a rotational transition at approximately 52.3 GHz. oup.comarxiv.org Additionally, strong infrared (IR) features are predicted at 16.09 μm and around 3.50 μm, which may be observable with advanced instruments like the James Webb Space Telescope (JWST). oup.comarxiv.org
The challenge in detecting these molecules is compounded by the fact that their spectral features can overlap with those of more abundant interstellar species. researchgate.net Laboratory studies focusing on the spectroscopy of N-heterocycles under astrophysically relevant conditions, such as frozen in solid H2O at very low temperatures, are crucial for providing the accurate data needed for astronomical searches. nasa.gov The interaction of N-heterocycles with water ice can also alter their spectra, further complicating their detection. nasa.gov
| Molecule | Potential Detection Method | Key Spectroscopic Signature(s) |
| 3-Pyrroline | Radio astronomy | Rotational transition at ~52.3 GHz |
| 3-Pyrroline | Infrared astronomy (JWST) | IR features at 16.09 μm and ~3.50 μm |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-chlorophenyl)-2,3-dihydro-1H-pyrrole, and how can reaction conditions be systematically optimized?
- Methodology : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, vary parameters like temperature, solvent polarity, and catalyst loading in a fractional factorial design to identify critical factors influencing yield . Multi-step syntheses involving Suzuki-Miyaura coupling or cyclization reactions (common in pyrrole derivatives) can be guided by computational reaction path searches to prioritize viable routes .
- Key Considerations : Monitor regioselectivity during chlorophenyl group introduction, as steric and electronic effects may lead to competing pathways.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze - and -NMR for diagnostic signals:
- Dihydro-pyrrole protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons (δ 7.0–7.5 ppm) .
- Chlorine’s inductive effect on chemical shifts of adjacent carbons.
- Mass Spectrometry : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of Cl· or pyrrole ring cleavage) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Best Practices :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal toxicity (analogous to chlorinated pyrroles) .
- Store in amber glass under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- Density Functional Theory (DFT) : Calculate energy barriers for SNAr (nucleophilic aromatic substitution) at the 3-chlorophenyl position. Compare with experimental kinetics .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., DMSO vs. THF) to optimize reaction media .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives across different assay systems?
- Methodology :
- Meta-Analysis : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Structure-Activity Relationship (SAR) : Introduce controlled structural modifications (e.g., substituents on the pyrrole ring) to isolate pharmacophoric groups .
- Troubleshooting : Evaluate assay conditions (e.g., pH, serum content) that may alter compound stability or membrane permeability .
Q. How can advanced reactor designs improve scalability for synthesizing this compound while maintaining enantiomeric purity?
- Methodology :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions .
- Membrane Separation : Integrate in-line purification to remove unreacted chlorophenyl precursors .
- Process Control : Implement real-time PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show unexpected splitting patterns or missing peaks?
- Root Causes :
- Dynamic Effects : Ring puckering in dihydro-pyrrole causes proton equivalence shifts (e.g., coalescence at elevated temperatures) .
- Impurity Interference : Residual solvents (e.g., DMF) or byproducts (e.g., dechlorinated analogs) may obscure signals .
- Resolution : Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to assign overlapping peaks .
Methodological Resources
- Experimental Design : Polish Journal of Chemical Technology highlights DoE applications for optimizing multi-variable syntheses .
- Computational Tools : ICReDD’s quantum chemical workflows for reaction path discovery .
- Safety Compliance : Follow protocols from institutional Chemical Hygiene Plans (e.g., EPA/DOE guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
